molecular formula C17H11NO5S B11683193 4-nitro-2-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl acetate

4-nitro-2-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl acetate

Cat. No.: B11683193
M. Wt: 341.3 g/mol
InChI Key: JIURJIDKDBJSPL-SXGWCWSVSA-N
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Description

4-NITRO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound that belongs to the class of nitroaromatic compounds It features a nitro group, a benzothiophene moiety, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL ACETATE typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Acetate Ester: The final step involves esterification, where the phenolic hydroxyl group is reacted with acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Amino Derivatives: Formed through the reduction of the nitro group.

    Halogenated Compounds: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-NITRO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiophene moiety can interact with proteins and enzymes, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-NITROPHENYL ACETATE: Lacks the benzothiophene moiety, making it less complex.

    2-BENZOTHIOPHENYL ACETATE: Lacks the nitro group, resulting in different reactivity and applications.

    4-NITRO-2-METHYLPHENYL ACETATE: Similar structure but with a methyl group instead of the benzothiophene moiety.

Uniqueness

4-NITRO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL ACETATE is unique due to the presence of both the nitro group and the benzothiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H11NO5S

Molecular Weight

341.3 g/mol

IUPAC Name

[4-nitro-2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C17H11NO5S/c1-10(19)23-14-7-6-12(18(21)22)8-11(14)9-16-17(20)13-4-2-3-5-15(13)24-16/h2-9H,1H3/b16-9-

InChI Key

JIURJIDKDBJSPL-SXGWCWSVSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])/C=C\2/C(=O)C3=CC=CC=C3S2

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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